molecular formula C13H19NO2 B14810669 (3-Cyclopropoxy-5-isopropoxyphenyl)methanamine

(3-Cyclopropoxy-5-isopropoxyphenyl)methanamine

Cat. No.: B14810669
M. Wt: 221.29 g/mol
InChI Key: NGZPHYRDHFAIIY-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-5-isopropoxyphenyl)methanamine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, with a methanamine group as a substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Cyclopropoxy-5-isopropoxyphenyl)methanamine typically involves multiple steps, including the formation of the phenyl ring with the desired substituents and the introduction of the methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1 Formation of the Phenyl Ring: The phenyl ring with cyclopropoxy and isopropoxy groups can be synthesized through electrophilic aromatic substitution reactions.

    Step 2 Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination or other amination reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

(3-Cyclopropoxy-5-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

(3-Cyclopropoxy-5-isopropoxyphenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-5-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(3-Cyclopropoxy-5-isopropoxyphenyl)methanamine can be compared with other similar compounds, such as:

    (3-Cyclopropoxy-5-methoxyphenyl)methanamine: This compound has a methoxy group instead of an isopropoxy group, leading to different chemical and biological properties.

    (3-Isopropoxy-5-methoxyphenyl)methanamine: This compound has both isopropoxy and methoxy groups, which can result in unique reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3-cyclopropyloxy-5-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C13H19NO2/c1-9(2)15-12-5-10(8-14)6-13(7-12)16-11-3-4-11/h5-7,9,11H,3-4,8,14H2,1-2H3

InChI Key

NGZPHYRDHFAIIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC2CC2)CN

Origin of Product

United States

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